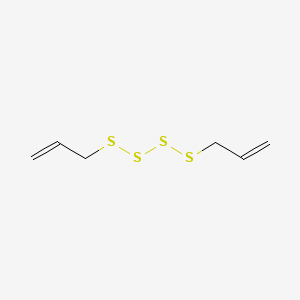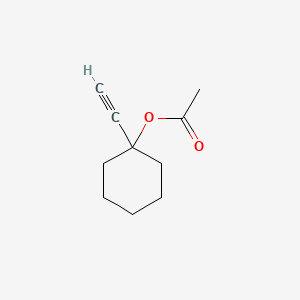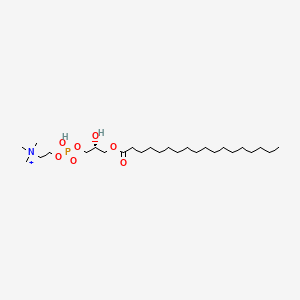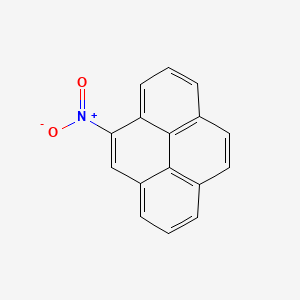
4-硝基芘
描述
4-Nitropyrene, a synthetic, orange needle-shaped solid, is practically insoluble in water and soluble in various organic solvents such as diethyl ether, acetone, ethanol, benzene, and toluene. Its primary source is particulate emissions from combustion products, notably diesel exhaust. It is not utilized for commercial applications but is significant in research, particularly due to its potential carcinogenicity. The primary human exposure route is inhalation, especially in environments with low ambient airborne particulates containing 4-nitropyrene (IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 2020).
Synthesis Analysis
4-Nitropyrene's synthesis involves reactions that can emit toxic fumes of nitrogen oxides when heated to decomposition. The substance has been synthesized with pyridine as the original reactant through N-oxidation and nitration reactions, utilizing water as a medium and tungstic acid and sulfuric acid as catalysts. This method not only reduces cost and environmental pollution but also achieves high yields, making it an efficient and eco-friendly approach to 4-nitropyrene synthesis (Hong-yan, 2004).
Molecular Structure Analysis
The molecular structure of 4-nitropyrene and related compounds has been extensively analyzed, indicating significant interaction between the nitro group and the aromatic π-system. The presence of the electron-withdrawing –NO2 group results in structural and electronic effects that are critical for understanding the reactivity and properties of 4-nitropyrene (Belova et al., 2020).
Chemical Reactions and Properties
4-Nitropyrene undergoes various chemical reactions, including nitroreduction and ring oxidation. These processes are crucial for its mutagenicity and carcinogenicity, as they lead to the formation of DNA adducts, a key step in carcinogenesis. Studies have shown that nitroreduction is primarily responsible for DNA adduct formation in sensitive tissues (Chae et al., 1999).
科学研究应用
环境科学:废水修复
4-硝基芘: 用于研究重点关注硝基芳烃的化学选择性还原以进行废水修复。该化合物作为研究探索生物炭负载金属催化剂催化效率的模型污染物。 这些研究对于设计能够选择性还原硝基芳烃的材料至关重要,从而减轻工业废水对环境造成的威胁 {svg_1}.
大气化学:光硝化研究
在大气化学中,4-硝基芘 对于了解芳香族硝基衍生物的二次形成具有重要意义。该领域的研究所涉及研究由硝酸盐和亚硝酸盐离子在水溶液中的光解触发的光硝化过程。 这项工作对于评估硝基芳烃的环境影响至关重要,这些化合物包括4-硝基芘 等 {svg_2}.
药理学:代谢途径
4-硝基芘: 在药理学中,对其在人体肝脏和肺微粒体中的代谢途径进行研究。 了解人类如何代谢4-硝基芘 以及细胞色素 P450 酶在其活化或解毒中的作用对于评估个人对环境致癌物的敏感性至关重要 {svg_3}.
化学工业:催化剂开发
在化学工业中,4-硝基芘 参与了用于还原硝基芳烃的催化剂的开发。 该领域的研究旨在创造更高效、更环保的化学品大规模生产工艺,其中4-硝基芘 作为参考化合物 {svg_4}.
农业:固氮研究
虽然4-硝基芘 在农业中的直接应用并不突出,但其结构和行为可以为农业系统中的固氮和氮转移研究提供信息。 了解硝基芳烃的环境行为可以导致改进的农艺实践和提高氮利用效率 {svg_5}.
医学研究:致癌性评估
4-硝基芘: 是一种用于医学研究以诱发癌症的研究化学品。它有助于理解致癌机制并评估环境污染物的致突变能力。 这项研究有助于风险评估和安全法规的制定 {svg_6}.
生物技术:活性氧 (ROS) 研究
在生物技术领域,4-硝基芘 用于研究 UVA 光照射后活性氧的诱导和脂质过氧化物的形成。 这些研究对于了解环境污染物的遗传毒性效应和开发新的分析方法进行检测至关重要 {svg_7}.
材料科学:机械变色性质
4-硝基芘: 用于材料科学研究,以探索其机械变色性质。研究重点关注芳香烃的发光机械变色,其中4-硝基芘 是在机械应力下表现出发射颜色变化的化合物的先驱。 这项研究对开发具有新型光学性能的新材料具有意义 {svg_8}.
作用机制
Target of Action
The primary targets of 4-Nitropyrene are the human cytochrome P450 (P450) enzymes . These enzymes play a crucial role in the metabolism of 4-Nitropyrene, leading to its activation and/or detoxification . The specific P450 enzymes involved in the metabolism of 4-Nitropyrene are P450 3A4 and, to a lesser extent, P450 1A2 .
Mode of Action
4-Nitropyrene interacts with its targets, the P450 enzymes, through a series of oxidative and reductive reactions . The P450 3A4 enzyme is responsible for the formation of 3-hydroxy-1-nitropyrene from 1-Nitropyrene and the formation of trans-9,10-dihydro-9,10-dihydroxy-4-nitropyrene, 9(10)-hydroxy-4-nitropyrene, and 4-aminopyrene from 4-Nitropyrene . These interactions result in the formation of various metabolites .
Biochemical Pathways
The biochemical pathways affected by 4-Nitropyrene involve both oxidative and reductive reactions . The oxidative pathway leads to the formation of ring-oxidized metabolites (phenols and trans-dihydrodiols), while the reductive pathway leads to the formation of aminopyrene . These pathways are catalyzed by specific human P450 enzymes, and the role of these enzymes in catalyzing these pathways is dependent upon the position of the nitro group .
Result of Action
The result of 4-Nitropyrene’s action involves the formation of various metabolites through its interaction with P450 enzymes . These metabolites can covalently modify DNA targets, leading to mutations and potentially triggering pathogenic mechanisms . Specifically, 4-Nitropyrene is genotoxic in bacterial cells and induces cell transformation in BALB-c cells in vitro .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Nitropyrene. For instance, 4-Nitropyrene is found in particulate emissions from many combustion sources, most notably, diesel exhausts . It is also present in the effluents of nitrobenzene production plants . These environmental matrices can impact the distribution and concentration of 4-Nitropyrene, thereby influencing its action and potential health effects .
安全和危害
未来方向
属性
IUPAC Name |
4-nitropyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO2/c18-17(19)14-9-12-5-1-3-10-7-8-11-4-2-6-13(14)16(11)15(10)12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISKIUIWPSPSAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074844 | |
| Record name | 4-Nitropyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange needles; [NTP] | |
| Record name | 4-Nitropyrene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8139 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Orange needles from methyl carbonate/methanol, Slender orange needles | |
CAS RN |
57835-92-4 | |
| Record name | 4-Nitropyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57835-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitropyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057835924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitropyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitropyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-NITROPYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XOT1408EDI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Nitropyrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7769 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
190-192 °C, MP: 196.7 to 197.5 °C | |
| Record name | 4-Nitropyrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7769 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary route of human exposure to 4-nitropyrene?
A1: Inhalation is the primary route of potential human exposure to 4-nitropyrene, as it is mainly found in airborne particulate matter. []
Q2: What is the molecular formula and weight of 4-nitropyrene?
A2: 4-Nitropyrene has a molecular formula of C16H9NO2 and a molecular weight of 247.25 g/mol. []
Q3: What makes 4-nitropyrene a concern for human health?
A3: 4-Nitropyrene is classified as reasonably anticipated to be a human carcinogen. [] Its carcinogenic potential stems from its metabolic activation within the body.
Q4: How is 4-nitropyrene metabolized in the body?
A4: 4-Nitropyrene is metabolized through two main pathways: nitroreduction and ring oxidation. [, ] The balance between these pathways plays a crucial role in determining its carcinogenic potential.
Q5: What is the significance of nitroreduction in the metabolism of 4-nitropyrene?
A5: Nitroreduction is a crucial activation pathway for 4-nitropyrene. This pathway leads to the formation of DNA adducts, particularly in the mammary gland, a target organ for 4-nitropyrene-induced carcinogenesis. []
Q6: Which human enzymes are primarily involved in the metabolism of 4-nitropyrene?
A7: Studies using human liver microsomes suggest that cytochrome P450 3A4 (CYP3A4) is the major enzyme responsible for the oxidative and reductive metabolism of 4-nitropyrene. []
Q7: What are the major DNA adducts formed from 4-nitropyrene metabolism?
A8: The primary DNA adducts formed are derived from the nitroreduction pathway. While their exact structures are not fully elucidated, they have been shown to be distinct from the synthetic standard N-(deoxyguanosin-8-yl)-4-aminopyrene. []
Q8: What types of cancers have been linked to 4-nitropyrene exposure in animal studies?
A9: Animal studies have shown that 4-nitropyrene induces mammary tumors, particularly in female rats. [, , ] It has also been shown to cause liver and lung tumors in mice. []
Q9: Does the position of the nitro group influence the carcinogenicity of nitropyrenes?
A10: Yes, the position of the nitro group significantly impacts the carcinogenicity of nitropyrenes. For example, 4-nitropyrene is a more potent mammary carcinogen than 1-nitropyrene in rats. []
Q10: How does the carcinogenicity of 4-nitropyrene compare to other nitrated PAHs?
A11: 4-nitropyrene is considered one of the most potent carcinogenic nitrated PAHs. In newborn mouse assays, it exhibited higher tumorigenicity than pyrene, 1-nitropyrene, and even the dinitropyrenes. []
Q11: Are there any known environmental factors influencing the formation of 4-nitropyrene?
A12: The presence of metallic oxides, commonly found in soil, can impact the formation of nitrated pyrenes, including 4-nitropyrene, under xenon lamp irradiation and in the presence of various nitrogen sources. []
Q12: How do diesel particulate filters (DPFs) affect the emission of 4-nitropyrene?
A13: While DPFs are effective in reducing the emission of many carcinogenic PAHs, they can also lead to the secondary formation of certain nitro-PAHs. Interestingly, the use of DPFs can decrease the emission of 4-nitropyrene. []
Q13: Is 4-nitropyrene found in higher concentrations in urban or suburban areas?
A14: While 4-nitropyrene is found in both urban and suburban environments, its concentration tends to be higher in urban areas with heavier traffic, suggesting a significant contribution from diesel exhaust. [, ]
Q14: What are the challenges in studying the environmental fate and impact of 4-nitropyrene?
A15: Studying 4-nitropyrene's environmental impact is challenging due to its low concentrations, complex mixtures with other pollutants, and the lack of standardized analytical methods. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




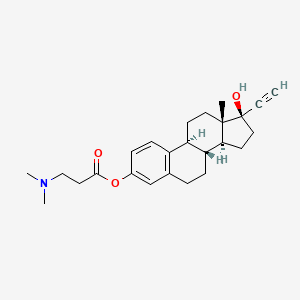
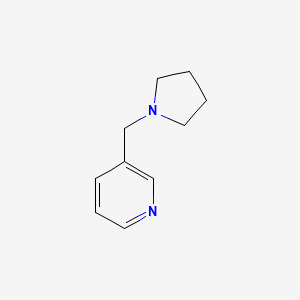
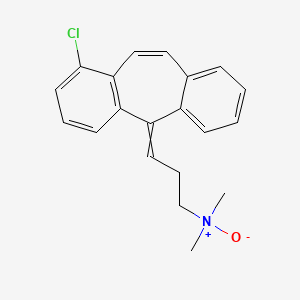


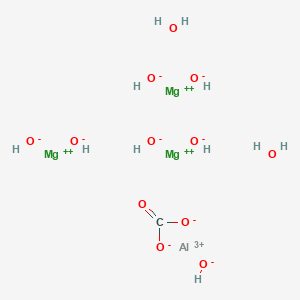

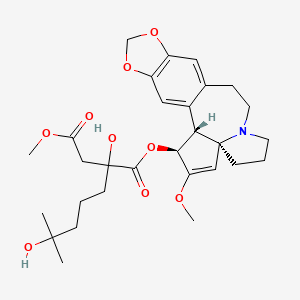
![6-(((2,5-Dimethoxyphenyl)amino)methyl)-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1202572.png)
